Cas no 3769-41-3 (3-(Benzyloxy)phenol)

3-(Benzyloxy)phenol 化学的及び物理的性質
名前と識別子
-
- 3-(Benzyloxy)phenol
- 3-BENZYLOXYPHENOL
- 3-phenylmethoxyphenol
- Resorcinol Monobenzyl Ether
- Phenol,m-(benzyloxy)- (6CI,7CI,8CI)
- m-(Benzyloxy)phenol
- Phenol, 3-(phenylmethoxy)-
- Benzyl 3-hydroxyphenyl ether
- 3-Benzyloxy phenol
- 3-(phenylmethoxy)phenol
- 3-benzyloxy-phenol
- m-PhCH2OC6H4OH
- Phenol,3-(phenylmethoxy)-
- 3-(Benzyloxy)phenol, AldrichCPR
- FOTVZLOJAIEAOY-UHFFFAOYSA-N
- SBB008506
- AK111125
- Z2640
- ST50825448
- ST24041542
- FT-0
- EN300-102053
- AKOS009156599
- SY031994
- FT-0615105
- B2070
- CS-W019380
- MFCD00134682
- 3769-41-3
- DS-5106
- SCHEMBL384725
- AMY28170
- DTXSID00191129
- AC-776/41252577
- DB-049176
-
- MDL: MFCD00134682
- インチ: 1S/C13H12O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,14H,10H2
- InChIKey: FOTVZLOJAIEAOY-UHFFFAOYSA-N
- ほほえんだ: O(C1=C([H])C([H])=C([H])C(=C1[H])O[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 200.08400
- どういたいしつりょう: 200.08373
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 29.5
じっけんとくせい
- 密度みつど: 1.0907 (rough estimate)
- ゆうかいてん: 50.0 to 54.0 deg-C
- ふってん: 200°C/5mmHg(lit.)
- フラッシュポイント: 212.1°C
- 屈折率: 1.5906 (estimate)
- PSA: 29.46000
- LogP: 2.97120
3-(Benzyloxy)phenol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36-S37-S39
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- リスク用語:R36/37/38
3-(Benzyloxy)phenol 税関データ
- 税関コード:2909500000
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
3-(Benzyloxy)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM117154-5g |
3-(Benzyloxy)phenol |
3769-41-3 | 95+% | 5g |
$102 | 2022-06-11 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2070-25G |
3-(Benzyloxy)phenol |
3769-41-3 | >95.0%(GC) | 25g |
¥2090.00 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065863-250mg |
3-(Benzyloxy)phenol |
3769-41-3 | 98% | 250mg |
¥40.00 | 2024-05-16 | |
TRC | B521465-500mg |
3-(Benzyloxy)phenol |
3769-41-3 | 500mg |
$ 80.00 | 2022-06-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152817-250mg |
3-(Benzyloxy)phenol |
3769-41-3 | >95.0%(GC) | 250mg |
¥76.90 | 2023-09-04 | |
Chemenu | CM117154-10g |
3-(Benzyloxy)phenol |
3769-41-3 | 95+% | 10g |
$153 | 2021-06-17 | |
eNovation Chemicals LLC | Y1044960-25g |
3-(Benzyloxy)phenol |
3769-41-3 | 96% | 25g |
$170 | 2024-06-07 | |
Enamine | EN300-102053-0.5g |
3-(benzyloxy)phenol |
3769-41-3 | 94% | 0.5g |
$34.0 | 2023-10-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2070-5G |
3-(Benzyloxy)phenol |
3769-41-3 | >95.0%(GC) | 5g |
¥630.00 | 2024-04-16 | |
abcr | AB171127-1 g |
3-(Benzyloxy)phenol, 95%; . |
3769-41-3 | 95% | 1g |
€105.70 | 2023-05-07 |
3-(Benzyloxy)phenol 関連文献
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1. Macro-rings designed for uncharged molecule complexation. Synthesis, complex formation, and structural studies of new pyridino crowns incorporating resorcinol and hydroquinone building blocks. X-Ray crystal and molecular structure of a 22-membered pyridino crownEdwin Weber,Hans-Jürgen K?hler,Kaliyamoorthy Panneerselvam,Kizakkekoikkal K. Chacko J. Chem. Soc. Perkin Trans. 2 1990 1599
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2. Synthesis, characterization, and cure chemistry of high performance phosphate cyanate ester resinsBenjamin G. Harvey,Andrew C. Chafin,Michael D. Garrison,Lee R. Cambrea,Thomas J. Groshens RSC Adv. 2015 5 74712
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H. N. Shreenivasa Murthy,B. K. Sadashiva J. Mater. Chem. 2004 14 2813
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Maria Gabriela Tamba,Bedrich Kosata,Karsten Pelz,Siegmar Diele,Gerhard Pelzl,Zinaida Vakhovskaya,Horst Kresse,Wolfgang Weissflog Soft Matter 2006 2 60
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5. Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylateSilvio J. Martinet,Lesley Larsen,Jonathan D. Street,John A. Joule J. Chem. Soc. Perkin Trans. 1 1988 1705
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Changzhou Chen,Dichao Wu,Peng Liu,Jing Li,Haihong Xia,Minghao Zhou,Jianchun Jiang Green Chem. 2021 23 3090
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Changzhou Chen,Dichao Wu,Peng Liu,Haihong Xia,Minghao Zhou,Xinglong Hou,Jianchun Jiang React. Chem. Eng. 2021 6 559
-
8. Complexation of Paraquat and Diquat by a bismetaphenylene-32-crown-10 derivativeBilly L. Allwood,Hooshang Shahriari-Zavareh,J. Fraser Stoddart,David J. Williams J. Chem. Soc. Chem. Commun. 1987 1058
3-(Benzyloxy)phenolに関する追加情報
3-(Benzyloxy)phenol: A Comprehensive Overview
3-(Benzyloxy)phenol, also known by its CAS number CAS No. 3769-41-3, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound is characterized by its unique structure, which combines a phenolic group with a benzyloxy substituent. The phenolic group, located at the third position of the benzene ring, imparts distinct chemical and physical properties to the molecule, making it versatile for a wide range of applications.
The molecular formula of 3-(Benzyloxy)phenol is C13H12O2, and its molecular weight is approximately 196.25 g/mol. The compound exists as a white crystalline solid under standard conditions, with a melting point of around 85°C and a boiling point of about 275°C. Its solubility in water is relatively low, but it dissolves well in organic solvents such as ethanol and dichloromethane. These physical properties make it suitable for use in various chemical reactions and formulations.
The synthesis of 3-(Benzyloxy)phenol typically involves the reaction of phenol with benzyl chloride in the presence of a base, such as sodium hydroxide. This reaction proceeds via an SN2 mechanism, where the hydroxyl group on phenol acts as a nucleophile, attacking the electrophilic carbon in benzyl chloride. The reaction is often carried out under reflux conditions to ensure completion. The product is then purified through techniques such as recrystallization or chromatography to obtain high-purity 3-(Benzyloxy)phenol.
3-(Benzyloxy)phenol has found applications in several industries due to its unique chemical properties. In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs and therapeutic agents. For instance, it has been used in the development of anti-inflammatory and antioxidant drugs due to its ability to scavenge free radicals and reduce oxidative stress.
In the field of materials science, 3-(Benzyloxy)phenol has been explored for its potential as a precursor in the synthesis of advanced materials such as polymers and composites. Its ability to form stable bonds with other molecules makes it valuable in creating materials with enhanced mechanical and thermal properties.
Recent research has also highlighted the potential of 3-(Benzyloxy)phenol in biotechnology and green chemistry. Scientists have investigated its role as a catalyst in various organic reactions, particularly those involving oxidation and reduction processes. Its ability to act as both an oxidizing agent and a reducing agent under different conditions makes it a versatile tool in asymmetric catalysis.
In addition to its industrial applications, 3-(Benzyloxy)phenol has been studied for its environmental impact. Researchers have examined its biodegradability and toxicity levels to assess its safety for use in consumer products and industrial processes. Studies have shown that under controlled conditions, the compound can be effectively degraded by microorganisms, reducing its environmental footprint.
The growing interest in sustainable chemistry has led to further investigations into the green synthesis of 3-(Benzyloxy)phenol. Scientists are exploring alternative methods that utilize renewable resources and minimize waste generation during the production process. These efforts aim to make the synthesis of this compound more eco-friendly while maintaining its high quality and performance characteristics.
In conclusion, 3-(Benzyloxy)phenol, with its CAS number CAS No. 3769-41-3, is a multifaceted compound with applications spanning across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in research, positions it as a valuable tool in drug development, materials science, catalysis, and sustainable chemistry. As research continues to uncover new potentials for this compound, its role in shaping future innovations is expected to grow significantly.
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